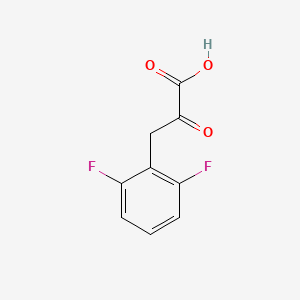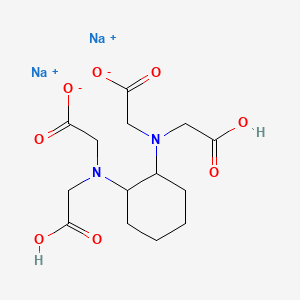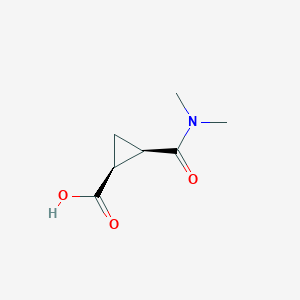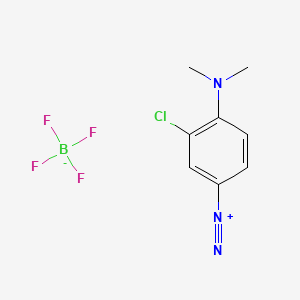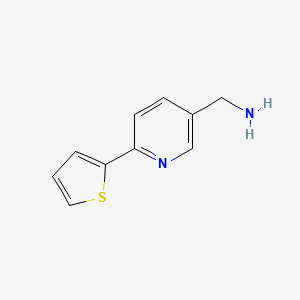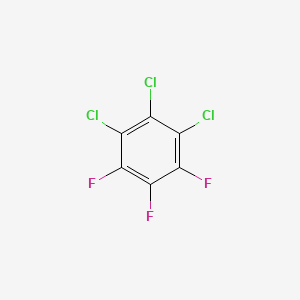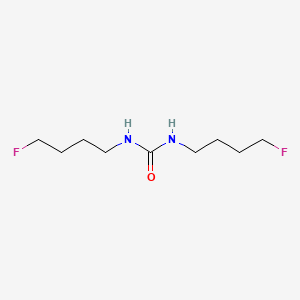
1,3-Bis(4-fluorobutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-fluorobutyl)urea is a chemical compound with the molecular formula C9H18F2N2O and a molecular weight of 208.25 g/mol It is a symmetrical urea derivative where two 4-fluorobutyl groups are attached to the nitrogen atoms of the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(4-fluorobutyl)urea can be synthesized through the reaction of 4-fluorobutylamine with phosgene or its safer alternative, triphosgene, in the presence of a base such as triethylamine . The reaction proceeds via the formation of an intermediate isocyanate, which then reacts with another molecule of 4-fluorobutylamine to form the final urea product. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of triphosgene instead of phosgene is preferred due to its stability and ease of handling. The reaction conditions are optimized to ensure high yield and purity of the product, with careful control of temperature and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(4-fluorobutyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the 4-fluorobutyl groups can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the urea moiety.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be employed depending on the desired transformation.
Major Products Formed
Substitution Reactions: Substituted urea derivatives with different functional groups replacing the fluorine atoms.
Hydrolysis: 4-fluorobutylamine and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Applications De Recherche Scientifique
1,3-Bis(4-fluorobutyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.
Industrial Applications: The compound is evaluated for its use in various industrial processes, including as a precursor for the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-fluorobutyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobutyl groups may enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,3-Bis(4-fluorobutyl)urea can be compared with other similar compounds, such as:
1,3-Bis(4-nitrophenyl)urea: This compound has nitrophenyl groups instead of fluorobutyl groups and exhibits different chemical and biological properties.
N,N’-Bis(4-trifluoromethoxyphenyl)urea: This compound contains trifluoromethoxyphenyl groups and is known for its potential as an inhibitor of soluble epoxide hydrolase.
The uniqueness of this compound lies in its specific fluorobutyl groups, which impart distinct chemical reactivity and potential biological activity compared to other urea derivatives.
Propriétés
Numéro CAS |
542-51-8 |
|---|---|
Formule moléculaire |
C9H18F2N2O |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
1,3-bis(4-fluorobutyl)urea |
InChI |
InChI=1S/C9H18F2N2O/c10-5-1-3-7-12-9(14)13-8-4-2-6-11/h1-8H2,(H2,12,13,14) |
Clé InChI |
MAAYIFAKYKANLE-UHFFFAOYSA-N |
SMILES canonique |
C(CCF)CNC(=O)NCCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


